4-Amino-3-fluoro-5-(methylamino)-2-(phenylamino)benzoic acid
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Description
4-Amino-3-fluoro-5-(methylamino)-2-(phenylamino)benzoic acid is a useful research compound. Its molecular formula is C14H14FN3O2 and its molecular weight is 275.283. The purity is usually 95%.
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Scientific Research Applications
Intramolecular Charge Transfer and Fluorescence Spectra
4-Amino-3-fluoro-5-(methylamino)-2-(phenylamino)benzoic acid and its analogs, such as 4-(N-phenylamino)benzoic acid (PhABA), have been studied for their fluorescence properties. PhABA, in particular, shows strong Stokes-shifted single-banded fluorescence in aprotic polar solvents, indicative of intramolecular charge transfer (ICT) characteristics. This property is crucial for understanding the electron donor capabilities of anilino moieties compared to aliphatic amino groups (Li-Hua Ma, Zhao-bin Chen, & Yunbao Jiang, 2003).
Structure-Metabolism Relationships
Research on the metabolism of benzoic acid derivatives, including those with substituents like fluorine and methyl groups, has been conducted. These studies involve using NMR spectroscopy and computational chemistry to understand how these compounds are metabolized, primarily through glucuronidation or glycine conjugation reactions. This research offers insights into the physicochemical properties that distinguish the metabolic fate of these compounds, which can be crucial for developing new drugs (F. Y. Ghauri, C. Blackledge, et al., 1992).
Synthesis and Applications in Peptidomimetics
The novel amino acid 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), which could be a derivative or analog of the specified compound, is used as a building block in the synthesis of peptidomimetics. Its distinct functionalities allow selective reactions, making it suitable for solid-phase synthesis of complex pseudopeptides (R. Pascal, R. Sola, et al., 2000).
Antimicrobial Activity
Derivatives of p-aminobenzoic acid, which may include similar structures to the compound , have been evaluated for their antimicrobial properties. This research is significant for developing new antimicrobial agents (S. Komurcu, S. Rollas, et al., 1995).
Properties
IUPAC Name |
4-amino-2-anilino-3-fluoro-5-(methylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-17-10-7-9(14(19)20)13(11(15)12(10)16)18-8-5-3-2-4-6-8/h2-7,17-18H,16H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXZGLKEUFRIQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=C(C(=C1)C(=O)O)NC2=CC=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.